6-Methylpyridine-2,4-diamine hydrobromide chemical properties
6-Methylpyridine-2,4-diamine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Methylpyridine-2,4-diamine Hydrobromide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-methylpyridine-2,4-diamine hydrobromide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights. Due to the limited direct experimental data on the hydrobromide salt, this guide extrapolates information from the free base, 6-methylpyridine-2,4-diamine, and related chemical structures. A strong emphasis is placed on the causality behind chemical behaviors and the practical implications for research and development.
Introduction: The 2,4-Diaminopyridine Scaffold
The 2,4-diaminopyridine moiety is a significant pharmacophore in medicinal chemistry. Compounds bearing this scaffold are known to interact with a variety of biological targets, often by mimicking the structure of endogenous purines and pyrimidines. The addition of a methyl group at the 6-position of the pyridine ring can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific enzymes or receptors. The hydrobromide salt form of 6-methylpyridine-2,4-diamine is primarily utilized to improve the compound's solubility and stability for research and pharmaceutical applications.
Physicochemical Properties
Direct experimental data for 6-methylpyridine-2,4-diamine hydrobromide is not extensively available in the public domain. The following table summarizes the known properties of the free base, 6-methylpyridine-2,4-diamine, and provides projected properties for the hydrobromide salt.
| Property | 6-Methylpyridine-2,4-diamine (Free Base) | 6-Methylpyridine-2,4-diamine Hydrobromide (Projected) | Data Source |
| IUPAC Name | 6-methylpyridine-2,4-diamine | 6-methylpyridine-2,4-diamine; hydrobromide | [1] |
| Synonyms | 2,4-Diamino-6-methylpyridine | Not Available | [1] |
| CAS Number | 89464-77-7 | Not Available | [1] |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀BrN₃ | [1] |
| Molecular Weight | 123.16 g/mol | 204.07 g/mol | [1] |
| Appearance | Likely a solid | Crystalline solid | General Chemical Knowledge |
| Melting Point | Not reported | Expected to be higher than the free base | General Chemical Knowledge |
| Boiling Point | Not reported | Decomposes upon strong heating | General Chemical Knowledge |
| Solubility | Sparingly soluble in water | Higher water solubility than the free base | General Chemical Knowledge |
| pKa | Estimated ~6-8 (for the pyridine nitrogen) | Lowered due to salt formation | General Chemical Knowledge |
Synthesis and Reactivity
Synthesis
The synthesis of 6-methylpyridine-2,4-diamine is not explicitly detailed in the provided search results. However, a plausible synthetic route can be inferred from general organic chemistry principles and known reactions of pyridine derivatives. A common approach would involve the amination of a di-substituted pyridine precursor.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route for 6-methylpyridine-2,4-diamine hydrobromide.
Experimental Protocol (Hypothetical):
-
Amination: 2,4-Dichloro-6-methylpyridine is subjected to amination using a source of ammonia, such as a concentrated aqueous or alcoholic solution, under high temperature and pressure in a sealed vessel. The greater reactivity of the 4-position on the pyridine ring suggests that this position may be substituted first, followed by the 2-position.
-
Work-up and Purification: After the reaction, the mixture is cooled, and the excess ammonia is removed. The product is then extracted into an organic solvent, washed, dried, and purified, likely via column chromatography or recrystallization.
-
Salt Formation: The purified 6-methylpyridine-2,4-diamine is dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount of hydrobromic acid (HBr) is then added dropwise with stirring.
-
Isolation: The resulting hydrobromide salt, which is typically less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Reactivity
The reactivity of 6-methylpyridine-2,4-diamine is dictated by the electron-donating amino groups and the pyridine ring.
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Amino Groups: The two primary amino groups are nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. The relative nucleophilicity of the 2- and 4-amino groups can be influenced by the electronic effects of the pyridine nitrogen and the methyl group.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-rich nature of the ring, due to the two amino substituents, makes it more susceptible to electrophilic aromatic substitution than pyridine itself, although the conditions would need to be carefully controlled to avoid reaction at the amino groups.
Potential Applications in Drug Development
While specific applications for 6-methylpyridine-2,4-diamine hydrobromide are not extensively documented, the broader class of 2,4-diaminopyrimidines and pyridines has shown significant promise in medicinal chemistry.[2] These compounds are known to act as inhibitors of various kinases and other enzymes.
For instance, some Janus kinase (JAK) inhibitors contain a 2,4-diaminopyrimidine moiety.[3] It is plausible that 6-methylpyridine-2,4-diamine and its derivatives could be investigated for similar activities. The structural similarity to folic acid also suggests potential as dihydrofolate reductase (DHFR) inhibitors, a target for antimicrobial and anticancer agents.
Safety and Handling
Specific safety data for 6-methylpyridine-2,4-diamine hydrobromide is not available. The following information is based on data for structurally related compounds, such as 2-amino-6-methylpyridine, and should be used as a guideline with appropriate caution.[4][5][6]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed and may be fatal in contact with skin.[4][6] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves and clothing.[4][6] |
| Skin Irritation | Causes skin irritation.[4][6] | Avoid contact with skin. Wear protective gloves.[4][6] |
| Eye Irritation | Causes serious eye irritation.[4][6] | Avoid contact with eyes. Wear eye protection.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[6]
-
If on Skin: Wash with plenty of soap and water.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage and Disposal:
Store in a well-ventilated place. Keep container tightly closed.[8] Dispose of contents/container to an approved waste disposal plant.[7]
Spectroscopic Analysis (Predicted)
While experimental spectra for 6-methylpyridine-2,4-diamine hydrobromide are not available, a prediction of the key features can be made based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.
-
Aromatic Protons: Two signals in the aromatic region (likely between 6.0 and 8.0 ppm), corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.
-
Methyl Protons: A singlet at around 2.2-2.5 ppm, corresponding to the three protons of the methyl group.
-
Amine Protons: Broad signals corresponding to the protons of the two amino groups and the hydrobromide proton. The chemical shifts of these protons would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule.
-
Aromatic Carbons: Five signals in the aromatic region (typically 100-160 ppm) for the five carbons of the pyridine ring.
-
Methyl Carbon: One signal in the aliphatic region (typically 15-25 ppm) for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine groups.
-
C-H Stretching: Signals around 2900-3100 cm⁻¹ for the aromatic and methyl C-H bonds.
-
C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.
-
N-H Bending: A band around 1600 cm⁻¹ for the scissoring vibration of the primary amines.
Conclusion
6-Methylpyridine-2,4-diamine hydrobromide is a compound of interest for its potential applications in medicinal chemistry, stemming from the established biological activity of the 2,4-diaminopyridine scaffold. While direct experimental data is scarce, this guide provides a robust, inferred understanding of its chemical properties, synthesis, and handling based on the free base and related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential in drug discovery and development.
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